4-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl-containing compounds have been found to target PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For example, some compounds have been found to inhibit root growth by blocking cell division as a microtubulin assembly inhibitor .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . They are also involved in various reactions such as hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
It’s worth noting that the strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, making them likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Result of Action
It’s known that trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .
Action Environment
It’s worth noting that trifluralin, a structurally related compound, has been found to degrade into many different products as it degrades, ultimately being incorporated into soil-bound residues or converted to carbon dioxide . Among the more unusual behaviors of trifluralin is inactivation in wet soils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrazole typically involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under copper-catalyzed conditions . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the same copper-catalyzed cycloaddition method can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Features a trifluoromethyl group attached to a phenol ring.
Trifluoromethylpyridine: Has a trifluoromethyl group attached to a pyridine ring
Uniqueness
4-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-9-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJQUNODYXYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509614 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-73-8 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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